2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine
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Overview
Description
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine is an organic compound characterized by a bicyclic structure containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted dithiols with suitable dienes or alkenes in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodithiine derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-
- Naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-
- 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-
Uniqueness
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine is unique due to its specific substitution pattern and the presence of sulfur atoms in its bicyclic structure. This uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specialized applications.
Properties
CAS No. |
55789-70-3 |
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Molecular Formula |
C10H16S2 |
Molecular Weight |
200.4 g/mol |
IUPAC Name |
3-ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine |
InChI |
InChI=1S/C10H16S2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h7,9-10H,2-6H2,1H3 |
InChI Key |
OTUUXADWTFQEKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2CCCCC2S1 |
Origin of Product |
United States |
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